"Chroman-3-carboxylic acid ethyl ester" synthesis and characterization
"Chroman-3-carboxylic acid ethyl ester" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Chroman-3-carboxylic acid ethyl ester
Introduction: The Chroman Scaffold as a Privileged Structure
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone in medicinal chemistry and natural product synthesis. Its rigid, bicyclic structure is a "privileged scaffold," frequently appearing in molecules with significant biological activity, including anti-inflammatory, antioxidant, and anticancer properties.[1] Derivatives of chroman are integral to the development of novel therapeutic agents.[2][3] Within this class, Chroman-3-carboxylic acid ethyl ester stands out as a versatile and crucial synthetic intermediate. Its ester functionality at the C3 position provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures for drug discovery programs. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this key building block.
Part 1: Synthesis Methodologies
The synthesis of chroman-3-carboxylic acid ethyl ester can be approached through several strategic routes. The choice of method often depends on the desired scale, stereochemical requirements, and available starting materials. We will explore the most robust and widely adopted methodology: the reduction of a coumarin precursor.
Primary Synthetic Route: Knoevenagel Condensation Followed by Selective Reduction
This highly reliable two-step sequence is the most common approach. It begins with the formation of a coumarin ring system, which is subsequently reduced to the target chroman structure. The causality behind this strategy lies in the efficiency of the initial condensation and the well-established methods for selectively reducing the α,β-unsaturated double bond of the coumarin core.
Step 1: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate
The precursor, ethyl coumarin-3-carboxylate, is synthesized via the Knoevenagel condensation.[4][5][6] This reaction involves the base-catalyzed condensation of a salicylaldehyde derivative with an active methylene compound, in this case, diethyl malonate.
Mechanism Rationale: The Knoevenagel condensation is an effective C-C bond-forming reaction. A base, such as piperidine, deprotonates diethyl malonate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of salicylaldehyde. Subsequent intramolecular transesterification and dehydration lead to the formation of the stable, conjugated coumarin ring system.
Caption: Workflow for Knoevenagel Condensation.
Step 2: Selective Reduction to Ethyl Chroman-3-carboxylate
With the coumarin precursor in hand, the next critical step is the selective reduction of the C3-C4 double bond without affecting the ester or the aromatic ring. Sodium borohydride (NaBH₄) in an alcoholic solvent is a commonly used and effective reagent for this transformation.[4][7]
Mechanism Rationale: This reaction proceeds via a conjugate addition (or 1,4-addition) of a hydride ion from the reducing agent to the α,β-unsaturated system of the coumarin. The resulting enolate is then protonated by the solvent to yield the saturated chroman ring. The milder nature of NaBH₄ compared to other hydrides like LiAlH₄ is crucial for preserving the ester functional group.
Caption: Workflow for Selective Reduction.
Experimental Protocol: A Self-Validating System
The following protocol outlines a robust procedure for the synthesis and purification. Each step is designed to be monitored, and the final characterization serves as the ultimate validation of the protocol's success.
Part A: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate
-
To a 100 mL round-bottom flask, add salicylaldehyde (5.0 g, 40.9 mmol) and diethyl malonate (7.2 g, 45.0 mmol) in 50 mL of absolute ethanol.
-
Add piperidine (0.5 mL) as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath. A crystalline solid will precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the crude ethyl coumarin-3-carboxylate. The product is often pure enough for the next step.
Part B: Synthesis of Ethyl Chroman-3-carboxylate
-
In a 250 mL round-bottom flask, dissolve the crude ethyl coumarin-3-carboxylate (6.0 g, 27.5 mmol) in 100 mL of ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.1 g, 55.0 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~5-6) to neutralize excess NaBH₄.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
Part C: Purification
-
The crude residue is purified by flash column chromatography on silica gel.[8]
-
A gradient elution system, typically starting with 5% ethyl acetate in hexanes and gradually increasing to 15% ethyl acetate in hexanes, is effective.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield Ethyl Chroman-3-carboxylic acid ethyl ester as a clear oil or low-melting solid.
Part 2: Comprehensive Characterization
Thorough characterization is essential to confirm the structure, purity, and identity of the synthesized compound. A combination of spectroscopic and analytical techniques provides a complete and unambiguous profile.
Spectroscopic Analysis
The following data represent the expected spectroscopic signatures for Ethyl Chroman-3-carboxylate.
| Technique | Expected Data / Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.00-7.00 (m, 4H, Ar-H), 4.40-4.20 (m, 2H, O-CH₂-CH₃), 4.20-4.00 (m, 2H, C2-H₂), 3.20-3.00 (m, 1H, C3-H), 2.95-2.75 (m, 2H, C4-H₂), 1.30 (t, 3H, O-CH₂-CH₃).[9] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.0 (C=O, ester), 155.0 (Ar C-O), 130.0-117.0 (Ar-C), 65.0 (O-CH₂), 61.0 (C2), 45.0 (C3), 25.0 (C4), 14.2 (CH₃).[9][10] |
| IR Spectroscopy (KBr/Neat) | ν (cm⁻¹): ~2980 (C-H aliphatic), ~1735 (C=O ester stretch), ~1600, 1480 (C=C aromatic), ~1220 (C-O stretch).[11][12][13] |
| Mass Spectrometry (EI) | m/z: 206.24 [M]⁺, corresponding to the molecular formula C₁₂H₁₄O₃.[11][14] |
Crystallographic Analysis
Single-Crystal X-ray Diffraction: For obtaining an unambiguous, three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard.[15][16] While obtaining suitable crystals of an oil can be challenging, this technique provides definitive proof of atomic connectivity and stereochemistry, which is invaluable, especially if chiral synthesis methods are employed.[17][18] The analysis of chroman derivatives by X-ray crystallography confirms the puckered conformation of the dihydropyran ring and the precise orientation of the substituent at the C3 position.[17]
Conclusion
This guide has detailed a reliable and field-proven methodology for the synthesis of Chroman-3-carboxylic acid ethyl ester via a Knoevenagel condensation and subsequent selective reduction. The causality behind each synthetic step and the importance of a multi-faceted characterization approach have been emphasized to ensure scientific integrity. The provided protocols and characterization data serve as a robust framework for researchers and scientists. As a key building block, mastery of the synthesis and characterization of Chroman-3-carboxylic acid ethyl ester empowers drug development professionals to explore novel chemical space and accelerate the discovery of next-generation therapeutics.
References
-
ResearchGate. Proposed mechanism of the chroman formation reaction. Available at: [Link]
-
PubMed. An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman. Available at: [Link]
-
National Institutes of Health. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. Available at: [Link]
-
PubChem. ethyl 2-oxo-2H-chromene-3-carboxylate. Available at: [Link]
-
Royal Society of Chemistry. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Available at: [Link]
-
ResearchGate. An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Available at: [Link]
-
MDPI. (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Available at: [Link]
-
ACG Publications. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Available at: [Link]
-
ResearchGate. (PDF) Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Available at: [Link]
-
NIST WebBook. Ethyl 3-coumarincarboxylate. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of chromans and flavanes. Available at: [Link]
-
Asian Journal of Chemistry. Green Synthesis and Characterization of 3-Carboxycoumarin and Ethylcoumarin-3-carboxylate via Knoevenagel Condensation. Available at: [Link]
-
National Institutes of Health. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]
-
Chemistry Stack Exchange. Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Available at: [Link]
-
NIST WebBook. Ethyl 3-coumarincarboxylate. Available at: [Link]
-
ResearchGate. Synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate. Available at: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. Available at: [Link]
-
Semantic Scholar. Ethyl Coumarin‐3‐carboxylate: Synthesis and Chemical Properties. Available at: [Link]
-
Chegg.com. Solved HNMR of ethyl-3-coumarincarboxylate In the attached. Available at: [Link]
-
NIST WebBook. Ethyl 3-coumarincarboxylate. Available at: [Link]
-
PubMed Central. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Available at: [Link]
-
ResearchGate. A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones | Request PDF. Available at: [Link]
-
Global Thesis. Asymmetric Synthesis Of Chroman Derivatives By Chiral Secondary Amine Catalysts. Available at: [Link]
-
ACS Publications. An X-ray Crystallographic Study of the Nonsteroidal Contraceptive Agent Centchroman | Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor.
-
PubMed. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors. Available at: [Link]
-
National Institutes of Health. X-Ray Crystallography of Chemical Compounds. Available at: [Link]
-
IUCrData. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Available at: [Link]
-
Wikipedia. X-ray crystallography. Available at: [Link]
Sources
- 1. globethesis.com [globethesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl 3-coumarincarboxylate [webbook.nist.gov]
- 13. ETHYL COUMARIN-3-CARBOXYLATE(1846-76-0) IR Spectrum [m.chemicalbook.com]
- 14. Ethyl chroman-3-carboxylate - Advanced Biochemicals [advancedbiochemicals.com]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
